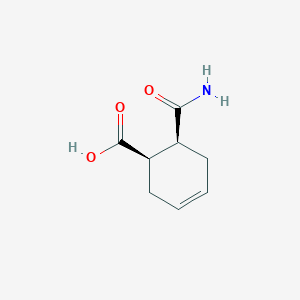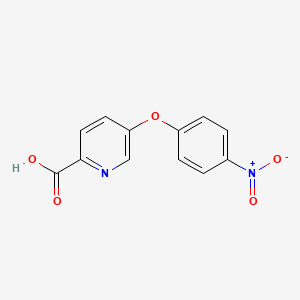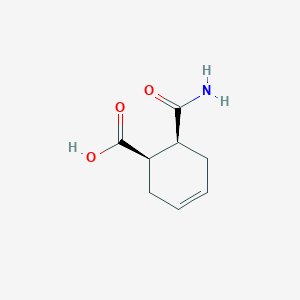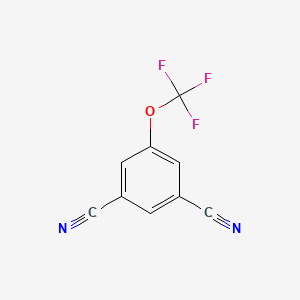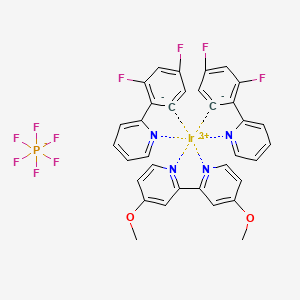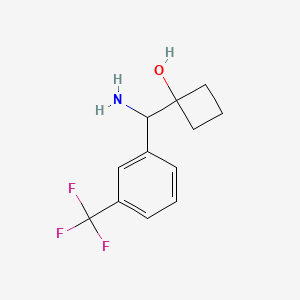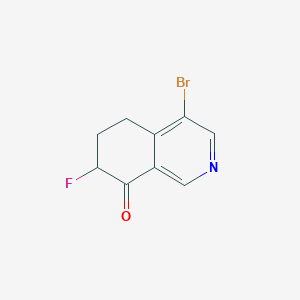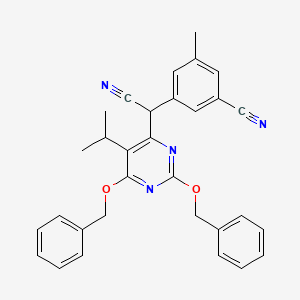
3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile is a complex organic compound characterized by its unique structure, which includes benzyloxy, isopropyl, and cyano functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes may involve the use of boronic esters as protective groups, which can be selectively installed and removed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Bis(benzyloxy)-5-isopropylpyrimidine: Shares similar structural features but lacks the cyano and methylbenzonitrile groups.
5-Methylbenzonitrile: Contains the benzonitrile group but lacks the pyrimidine and benzyloxy groups.
Uniqueness
3-((2,6-Bis(benzyloxy)-5-isopropylpyrimidin-4-yl)(cyano)methyl)-5-methylbenzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C31H28N4O2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
3-[[2,6-bis(phenylmethoxy)-5-propan-2-ylpyrimidin-4-yl]-cyanomethyl]-5-methylbenzonitrile |
InChI |
InChI=1S/C31H28N4O2/c1-21(2)28-29(27(18-33)26-15-22(3)14-25(16-26)17-32)34-31(37-20-24-12-8-5-9-13-24)35-30(28)36-19-23-10-6-4-7-11-23/h4-16,21,27H,19-20H2,1-3H3 |
InChIキー |
YHORXCFZVJJRIO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C#N)C2=C(C(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


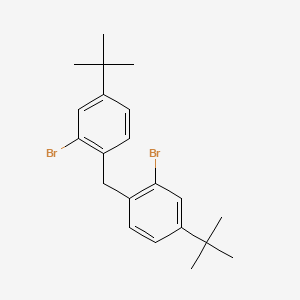
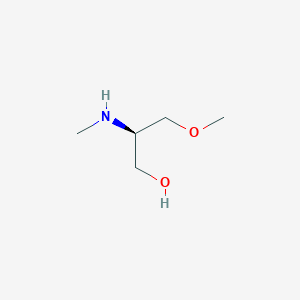
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
